molecular formula C19H22N2O3 B283743 4-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

4-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

Cat. No. B283743
M. Wt: 326.4 g/mol
InChI Key: KQMQBSDTUIFNEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known by its chemical name, MMMPB, and is a benzamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of MMMPB involves the inhibition of specific proteins involved in cell division and the modulation of certain neurotransmitters. MMMPB has been shown to bind to the ATP-binding site of a protein called Aurora kinase A, which is involved in the regulation of cell division. By inhibiting the activity of Aurora kinase A, MMMPB can prevent the proliferation of cancer cells. MMMPB has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, by binding to specific receptors in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of MMMPB are complex and depend on the specific application and dose used. In cancer research, MMMPB has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, MMMPB has been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders. MMMPB has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using MMMPB in lab experiments is its specificity for certain proteins and neurotransmitter receptors, which allows for targeted manipulation of cellular processes. However, one limitation of using MMMPB is its potential toxicity and side effects, which must be carefully considered when designing experiments.

Future Directions

There are many future directions for research on MMMPB, including the development of new drugs based on its structure and the exploration of its potential applications in other fields, such as immunology and infectious diseases. Additionally, further research is needed to understand the full range of biochemical and physiological effects of MMMPB and to determine its safety and efficacy in humans.

Synthesis Methods

MMMPB can be synthesized using various methods, including the reaction of 4-methoxybenzoic acid with thionyl chloride, followed by the reaction with 4-(morpholin-4-ylmethyl)aniline. The resulting product is then treated with acetic anhydride to obtain MMMPB. Another method involves the reaction of 4-methoxybenzoic acid with phosphorus oxychloride, followed by the reaction with 4-(morpholin-4-ylmethyl)aniline. The resulting product is then treated with ammonia to obtain MMMPB.

Scientific Research Applications

MMMPB has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, MMMPB has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division. In neuroscience, MMMPB has been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders. In drug discovery, MMMPB has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

4-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C19H22N2O3/c1-23-18-8-4-16(5-9-18)19(22)20-17-6-2-15(3-7-17)14-21-10-12-24-13-11-21/h2-9H,10-14H2,1H3,(H,20,22)

InChI Key

KQMQBSDTUIFNEZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3

Origin of Product

United States

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